molecular formula C20H23N3O4S2 B2767425 methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate CAS No. 2034465-57-9

methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2767425
CAS No.: 2034465-57-9
M. Wt: 433.54
InChI Key: KTQWHZSAGOUYPI-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound characterized by a unique structure that integrates a benzo[b]thiophene core, dimethylaminoethyl group, and carbamate functionality. This combination endows the compound with diverse chemical properties and makes it a candidate for various scientific and industrial applications.

Scientific Research Applications

Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate has diverse applications across several fields:

Chemistry

  • Catalysis: : Used as a catalyst or catalyst precursor in various organic transformations due to its unique electronic properties.

  • Material Science: : Incorporated into polymer matrices to impart specific properties like conductivity or thermal stability.

Biology

  • Pharmacology: : Investigated for its potential as a therapeutic agent due to its biological activity, particularly in modulating enzyme functions or receptor interactions.

  • Biochemical Assays: : Utilized in assays to study enzyme kinetics and inhibition mechanisms.

Medicine

  • Drug Development: : Explored as a lead compound for the development of new drugs targeting specific biological pathways.

  • Diagnostic Tools: : Integrated into diagnostic assays for the detection of specific biomarkers.

Industry

  • Agriculture: : Evaluated for its potential use as a pesticide or herbicide due to its bioactivity.

  • Manufacturing: : Used in the synthesis of specialty chemicals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. The process starts with the preparation of benzo[b]thiophene, followed by the introduction of the dimethylaminoethyl group and subsequent sulfonylation to form the sulfamoyl linkage. The final step involves the reaction with phenyl isocyanate to introduce the carbamate group under mild reaction conditions, often involving catalysts and controlled temperature to achieve high yields and purity.

Industrial Production Methods

Industrial-scale production of this compound may involve optimization of the synthetic route to minimize costs and improve efficiency. Automation and continuous flow chemistry techniques could be employed to scale up the production, ensuring consistency in the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate can undergo various types of chemical reactions, including:

  • Oxidation: : The benzo[b]thiophene core can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction of the sulfamoyl group can be achieved using agents like lithium aluminum hydride, resulting in the corresponding amine derivative.

  • Substitution: : The aromatic rings can undergo electrophilic substitution reactions with suitable electrophiles, modifying the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, in inert solvents like tetrahydrofuran.

  • Substitution: : Halogenation reagents, nitration mixtures, Friedel-Crafts alkylation conditions.

Major Products Formed

  • Oxidation: : Formation of sulfoxides, sulfones, and corresponding oxidized derivatives.

  • Reduction: : Amines and reduced carbamate derivatives.

  • Substitution: : Halogenated, nitrated, and alkylated analogs of the original compound.

Mechanism of Action

The mechanism by which methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate exerts its effects is multifaceted:

Molecular Targets and Pathways

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes by binding to the active site or allosteric sites, altering their activity.

  • Receptor Interaction: : Binds to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

  • Gene Expression: : Can influence gene expression by interacting with DNA or transcription factors, altering the expression of target genes.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate is unique due to its specific structural features and resultant properties. When compared with similar compounds such as:

  • Ethyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate: : The ethyl analog differs in its pharmacokinetic properties and potency.

  • Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(methylamino)ethyl)sulfamoyl)phenyl)carbamate: : The presence of a methylamino group instead of dimethylamino significantly impacts the compound's reactivity and biological activity.

List of Similar Compounds

  • Ethyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate

  • Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(methylamino)ethyl)sulfamoyl)phenyl)carbamate

  • Propyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate

These comparisons highlight the uniqueness of the methyl derivative and underscore its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

methyl N-[4-[[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-23(2)18(17-13-28-19-7-5-4-6-16(17)19)12-21-29(25,26)15-10-8-14(9-11-15)22-20(24)27-3/h4-11,13,18,21H,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQWHZSAGOUYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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